Napelline

Electrophysiology Neuropharmacology Aconitum Alkaloids

Napelline (CAS 5008-52-6) is a naturally occurring C20-diterpenoid alkaloid classified within the napelline-type skeleton, a hexacyclic framework structurally related to the kaurane class. It is primarily isolated from various species of the Aconitum genus (Ranunculaceae).

Molecular Formula C22H33NO3
Molecular Weight 359.5 g/mol
CAS No. 5008-52-6
Cat. No. B000064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapelline
CAS5008-52-6
Synonymsnapelline
Molecular FormulaC22H33NO3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C
InChIInChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1
InChIKeyAZAZKLKDEOMJBJ-AFJRDBIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Napelline (CAS 5008-52-6) Technical Baseline: Identity, Class & Core Characteristics


Napelline (CAS 5008-52-6) is a naturally occurring C20-diterpenoid alkaloid classified within the napelline-type skeleton, a hexacyclic framework structurally related to the kaurane class . It is primarily isolated from various species of the Aconitum genus (Ranunculaceae) [1]. The compound has a molecular formula of C22H33NO3 and a molecular weight of approximately 359.5 g/mol [2]. While it shares a biosynthetic origin with other diterpenoid alkaloids like aconitine and songorine, its unique structural features, particularly the absence of ester groups at C-1 and C-12, underpin its distinct and often sharply contrasting biological profile compared to its acylated derivatives .

Why Napelline's Procurement Cannot Be Generalized: Key Differentiation Points


Substituting Napelline with a generic 'diterpenoid alkaloid' or even a close structural analog like 1-benzoylnapelline or 12-epi-napelline is scientifically untenable due to profound, quantifiable differences in pharmacodynamic activity. While all are derived from Aconitum species, subtle modifications to the core skeleton result in functional divergence rather than simple potency shifts. For instance, the addition of a single benzoyl group to Napelline transforms it from a compound with no significant effect on neuronal excitability to a potent activity-dependent inhibitor of central neurons [1]. Similarly, epimerization at the C-12 position confers a distinct anti-leukemic activity not reported for the parent molecule [2]. These are not interchangeable compounds; they are distinct chemical entities with unique and sometimes opposing biological signatures, making precise, identity-verified sourcing a prerequisite for any meaningful research or industrial application [1][2].

Quantitative Differentiation of Napelline (5008-52-6) from Key Analogs: An Evidence Guide


Neuronal Activity: Napelline vs. 1-Benzoylnapelline in Hippocampal Slices

In a direct head-to-head comparison using rat hippocampal slices, Napelline showed no significant effect on evoked population spike activity at concentrations up to 100 μM. In stark contrast, its derivative 1-benzoylnapelline exerted a clear depressant action on both orthodromic and antidromic population spikes across a concentration range of 1-100 μM [1]. This demonstrates that Napelline is not merely a less potent version but is functionally distinct from its acylated analog.

Electrophysiology Neuropharmacology Aconitum Alkaloids

Mitochondrial Ion Channel Modulation: Napelline vs. 1-O-Benzoylnapelline

A comparative study assessed the effects of Napelline and 1-O-benzoylnapelline on mitochondrial ion channels. Napelline (50 μM) activated the liver mitoK+ATP channel by 191.0 ± 2.3% relative to control, while its derivative 1-O-benzoylnapelline achieved a greater activation of 208% at a five-fold lower concentration (10 μM) [1]. Furthermore, in inhibiting the mitochondrial permeability transition pore (mPTP), 1-O-benzoylnapelline at 10 μM suppressed calcium-induced swelling by 92.3 ± 2.5% in liver mitochondria, showcasing superior efficacy [1].

Mitochondrial Pharmacology Cardioprotection Hepatoprotection

GIRK Channel Activity: Napelline's Null Effect Compared to Aconitine

A study using automated patch-clamp on HEK293 cells stably expressing GIRK1/4 channels found that Napelline, at a concentration of 10 μM, exerted no detectable blocking activity on the G protein-coupled inwardly rectifying potassium (GIRK) channel [1]. This is in direct contrast to aconitine, a major Aconitum alkaloid, which demonstrated a significant blocking activity of 45% at the same concentration [1]. Neither compound affected the hERG channel at this concentration [1].

Ion Channels Cardiac Electrophysiology Safety Pharmacology

Analgesic Activity: Comparative Profile Among Aconitum Alkaloids

A comparative study of alkaloids from Aconitum baikalensis assessed analgesic activity in animal models. While Napelline exhibited analgesic effects comparable to the standard drug sodium metamizole, the study importantly revealed mechanistic divergence [1]. The antinociceptive effect of atisine-type alkaloids (e.g., 12-epinapelline N-oxide, songorine) was found to be naloxone-dependent, implicating the opioid system, whereas Napelline's mechanism was distinct and not similarly reversible [1].

Analgesia Pain Models Natural Products

Validated Research and Industrial Applications of Napelline (5008-52-6)


Negative Control for 1-Benzoylnapelline in Neuroexcitability Studies

Given the direct comparative evidence showing Napelline's lack of effect on hippocampal excitability up to 100 µM, it is uniquely suited as a matched negative control in electrophysiology experiments designed to probe the activity of its acylated derivative, 1-benzoylnapelline. Using Napelline allows researchers to confidently attribute any observed inhibition of neuronal activity to the structural modification (benzoylation) rather than the core scaffold .

Reference Standard for Analytical Method Development and Phytochemical Profiling

Napelline is a key marker compound for the chemotaxonomic identification and quality control of numerous Aconitum species, including A. napellus, A. flavum, and A. baicalense. Its well-defined structure and presence across multiple species make it an essential reference standard for developing and validating HPLC or LC-MS methods. Procurement of high-purity Napelline is therefore critical for laboratories engaged in the authentication of herbal materials or the isolation and characterization of related alkaloids .

Scaffold for Investigating Non-Opioid Analgesic Mechanisms

Based on its distinct, non-opioid dependent analgesic mechanism compared to songorine and 12-epinapelline N-oxide, Napelline serves as a valuable chemical probe for dissecting alternative pain pathways. Its use in comparative pharmacology studies helps differentiate opioid-mediated analgesia from other mechanisms, making it a strategic tool for labs aiming to develop novel analgesics with reduced abuse potential or side effect profiles .

Comparative Mitochondrial Pharmacology Studies

The direct head-to-head data on mitoK+ATP channel activation and mPTP inhibition establish a clear potency and efficacy differential between Napelline and 1-O-benzoylnapelline. This makes the pair an excellent model system for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of mitochondrial membrane interaction and cytoprotection. Napelline is essential as the unmodified reference compound in this context .

Technical Documentation Hub

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